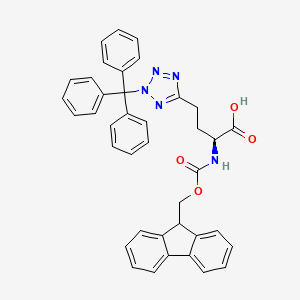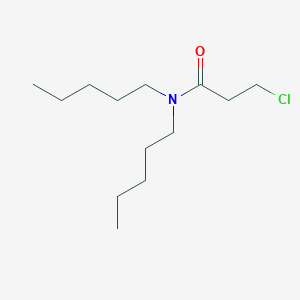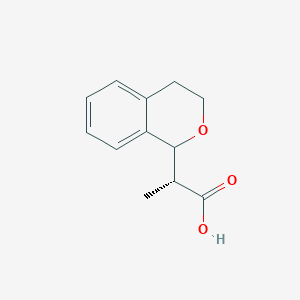
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, also known as DHI-Pro, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid involves the inhibition of protein aggregation. It has been shown to bind to the hydrophobic pockets of amyloid-beta and alpha-synuclein, preventing their aggregation into toxic oligomers and fibrils. This mechanism of action has been confirmed using various biophysical techniques such as fluorescence spectroscopy, circular dichroism, and transmission electron microscopy.
Biochemical and Physiological Effects
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of amyloid-beta and alpha-synuclein in cell culture models. (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal models, even at high doses. Additionally, (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid is relatively easy to synthesize, making it a cost-effective option for researchers. One of the limitations of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. One area of research is the development of new drugs based on the structure of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid for the treatment of neurological disorders. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in animal models and humans. Additionally, the use of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid as a tool for studying protein aggregation and its role in disease pathology is an area of ongoing research.
合成方法
The synthesis of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid involves the reaction between 3,4-dihydroisocoumarin and 2-bromo-2-methylpropanoic acid. This reaction results in the formation of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, which is a white crystalline solid with a melting point of 120-122°C. The purity of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid can be determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been studied for its potential applications in various fields of scientific research. One of its most promising applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are associated with these disorders.
属性
IUPAC Name |
(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFJVWRPJILJC-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


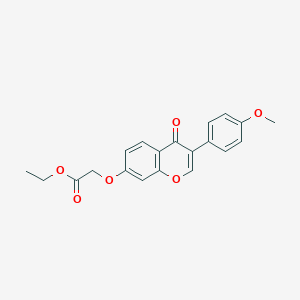
![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-(2,5-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2922041.png)
![2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2922042.png)
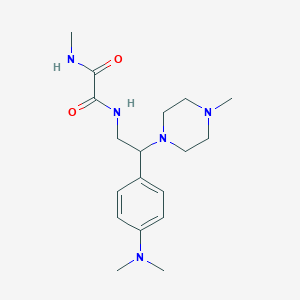



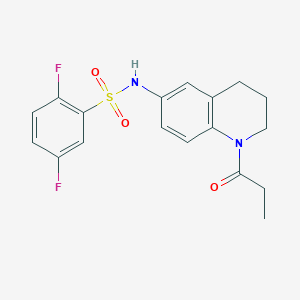
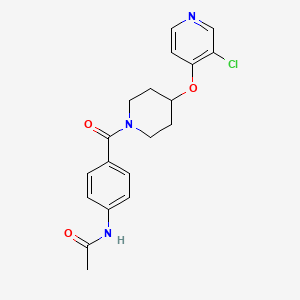
![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)
